4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings fused together The presence of a fluorophenyl group at the 4-position of the pyrimidine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with a suitable pyridine derivative under acidic conditions, followed by cyclization to form the fused pyrido[3,4-d]pyrimidine ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different substituents on the fluorophenyl group.
Scientific Research Applications
4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects. Molecular docking studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, suggesting its potential role in modulating inflammatory and stress response pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A structurally similar compound with a pyrazole ring fused to a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, showing potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This modification enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug design and other applications.
Properties
Molecular Formula |
C13H12FN3 |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12FN3/c14-10-3-1-9(2-4-10)13-11-5-6-15-7-12(11)16-8-17-13/h1-4,8,15H,5-7H2 |
InChI Key |
DDLVKAHBVQWQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.